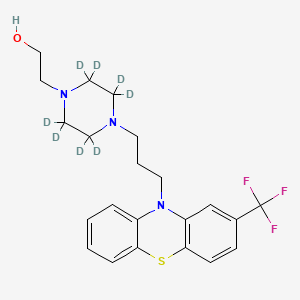

Fluphenazine-d8

カタログ番号:

B12404591

分子量:

445.6 g/mol

InChIキー:

PLDUPXSUYLZYBN-BGKXKQMNSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Fluphenazine-d8 is a useful research compound. Its molecular formula is C22H26F3N3OS and its molecular weight is 445.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

特性

分子式 |

C22H26F3N3OS |

|---|---|

分子量 |

445.6 g/mol |

IUPAC名 |

2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |

InChIキー |

PLDUPXSUYLZYBN-BGKXKQMNSA-N |

異性体SMILES |

[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H] |

正規SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

製品の起源 |

United States |

Foundational & Exploratory

Fluphenazine-d8: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine-d8 is the deuterium-labeled analogue of Fluphenazine, a potent typical antipsychotic medication belonging to the phenothiazine class. It is primarily utilized as an internal standard in pharmacokinetic studies and therapeutic drug monitoring of Fluphenazine, owing to its nearly identical chemical properties to the parent drug but distinct mass spectrometric signature. The incorporation of deuterium atoms provides a stable isotopic label without significantly altering the biological activity, making it an invaluable tool for quantitative analysis by mass spectrometry (GC-MS or LC-MS). This document provides an in-depth guide to the core physicochemical properties of this compound, with a focus on its dihydrochloride salt, which is a common form.

Physicochemical Properties of this compound Dihydrochloride

The quantitative physicochemical data for this compound dihydrochloride are summarized in the table below. It is important to note that while some data is specific to the deuterated form, other properties are often reported for the non-deuterated parent compound, Fluphenazine, and are considered to be very close approximations.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₀D₈Cl₂F₃N₃OS | [1][2] |

| Molecular Weight | 518.49 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Solubility (non-d8) | Soluble in DMSO, Ethanol (28 mg/mL), and Water (92 mg/mL) | [4][5] |

| Melting Point (non-d8) | 235-237 °C (dihydrochloride salt) | [6] |

| pKa (non-d8) | Strongest Basic: 7.81 (Predicted) | [7] |

| LogP (non-d8) | 4.4 (Predicted) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols relevant to the determination of the physicochemical properties and the use of this compound.

Synthesis of Deuterated Fluphenazine

The synthesis of deuterium-labeled Fluphenazine can be achieved through various routes. One common method involves the use of lithium aluminum deuteride as a reducing agent to introduce deuterium atoms into the propylpiperazine side chain of a suitable precursor.

Example Protocol for introducing four deuterium atoms:

-

A key intermediate, 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine, is synthesized.

-

This intermediate is then reduced using lithium aluminum deuteride (LiAlD₄).

-

The reduction process incorporates four deuterium atoms into the piperazine ring, yielding d4-labeled N-deshydroxyethyl fluphenazine.

-

Subsequent chemical modifications can be performed to yield the final this compound product.

-

The isotopic purity of the final product is typically confirmed by mass spectrometry.[1][8]

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of an active pharmaceutical ingredient (API) is a critical parameter. The shake-flask method is a standard protocol for this determination.[6][9][10]

-

Preparation: An excess amount of the solid API (this compound) is added to a series of flasks containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological range.[10]

-

Equilibration: The flasks are sealed and agitated in a constant temperature bath (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Sample Processing: After equilibration, the solutions are filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove the undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Analysis: The experiment is performed in triplicate at each pH condition to ensure accuracy. The API is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of the aqueous media.[10]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like Fluphenazine, it influences solubility and absorption.

-

Sample Preparation: A precise amount of Fluphenazine is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds, with a known ionic strength maintained by an electrolyte like KCl.[11][12]

-

Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa of the ionizable group. The experiment is repeated multiple times to ensure reproducibility.[13]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is an ideal internal standard for the quantification of Fluphenazine in biological matrices.

-

Sample Preparation: To a known volume of the biological sample (e.g., plasma or serum), a precise amount of this compound internal standard is added. Proteins are then precipitated using a solvent like acetonitrile. The sample is vortexed and centrifuged.[14]

-

Chromatographic Separation: The supernatant is transferred to an autosampler vial and a small volume is injected into an HPLC or UPLC system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier like formic acid.[14][15]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fluphenazine and this compound are monitored for selective and sensitive detection.[14][16]

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Fluphenazine to the peak area of this compound against the concentration of Fluphenazine standards. The concentration of Fluphenazine in the unknown sample is then determined from this curve.

Mandatory Visualizations

Signaling Pathway of Fluphenazine

Fluphenazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.

References

- 1. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmedchem.com [jmedchem.com]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. bbrc.in [bbrc.in]

- 5. iaeng.org [iaeng.org]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Fluphenazine-d8: Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for Fluphenazine-d8, a deuterated analog of the potent antipsychotic drug Fluphenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure

This compound is a stable isotope-labeled version of Fluphenazine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the drug and its metabolites using mass spectrometry.

The chemical structure of this compound is:

IUPAC Name: 2-(2,2,3,3,5,5,6,6-octadeuterio-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol[1]

Chemical Formula: C₂₂H₁₈D₈F₃N₃OS

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈D₈F₃N₃OS | [2] |

| Molecular Weight | 445.57 g/mol | [2] |

| Exact Mass | 445.22508209 Da | [1] |

| Isotopic Enrichment | 97.8% | |

| Purity (HPLC) | 99.12% | |

| Appearance | Off-white to light yellow solid |

Synthesis Pathway

A key step in this synthesis is the preparation of the deuterated intermediate, piperazine-d8. This can be achieved through methods such as the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride.

The overall synthesis can be visualized as a two-stage process:

-

Synthesis of the Piperazine-d8 sidechain: This involves the preparation of a piperazine ring with eight deuterium atoms, followed by its functionalization to enable coupling with the phenothiazine core.

-

Coupling Reaction: The deuterated piperazine derivative is then reacted with 2-(trifluoromethyl)-10H-phenothiazine, which has been appropriately activated, to form the final this compound molecule.

The following diagram illustrates a logical relationship for the synthesis of this compound:

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is proprietary and not publicly available, the following outlines a general methodology based on the synthesis of similar deuterated phenothiazine derivatives.[3][4][5]

1. Synthesis of Piperazine-d8:

The synthesis of piperazine-d8 can be achieved through various methods, with a common approach being the reduction of pyrazine with a deuterated reducing agent.

-

Reaction: Pyrazine is reduced using a strong deuterating agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Procedure: A solution of pyrazine in dry THF is added dropwise to a stirred suspension of LiAlD₄ in THF under an inert atmosphere (e.g., argon or nitrogen) and at a controlled temperature (e.g., 0 °C). The reaction mixture is then typically refluxed to ensure complete reduction.

-

Workup: After the reaction is complete, the excess reducing agent is quenched cautiously with D₂O, followed by the addition of an aqueous base (e.g., NaOH solution). The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield piperazine-d8.

2. Synthesis of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine:

This intermediate is prepared by the alkylation of 2-(trifluoromethyl)-10H-phenothiazine.

-

Reaction: 2-(Trifluoromethyl)-10H-phenothiazine is reacted with a suitable three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane, in the presence of a base.

-

Procedure: To a solution of 2-(trifluoromethyl)-10H-phenothiazine in a suitable solvent (e.g., acetone or DMF), a base such as potassium carbonate or sodium hydride is added. The mixture is stirred, and then 1-bromo-3-chloropropane is added. The reaction is typically heated to facilitate the alkylation.

-

Workup: After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

3. Synthesis of this compound:

The final step involves the coupling of the deuterated piperazine sidechain with the phenothiazine core.

-

Reaction: 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is reacted with a functionalized piperazine-d8 derivative, such as 1-(2-hydroxyethyl)piperazine-d8, in the presence of a base.

-

Procedure: A mixture of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, 1-(2-hydroxyethyl)piperazine-d8, and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or acetonitrile) is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and poured into water. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified using column chromatography on silica gel to yield the final product.

Characterization: The final product should be thoroughly characterized using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight and isotopic incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and the positions of deuterium labeling.

References

A Technical Guide to the Mechanism of Action of Fluphenazine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action, pharmacodynamics, and pharmacokinetics of the typical antipsychotic agent fluphenazine and its deuterated analog. Fluphenazine exerts its primary therapeutic effects through potent antagonism of dopamine D2 receptors. This document details its broader receptor binding profile, downstream signaling pathways, and metabolic fate. The rationale for and implications of deuteration are explored, focusing on the kinetic isotope effect and its potential influence on pharmacokinetic parameters. Quantitative data are presented in comparative tables, and key experimental methodologies and signaling pathways are visualized to support drug development and research applications.

Introduction

Fluphenazine is a high-potency, first-generation antipsychotic of the phenothiazine class, utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its clinical efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3] However, its activity is not limited to the D2 receptor; it interacts with a range of other neurotransmitter receptors, contributing to its therapeutic and adverse effect profile.[4]

In recent years, the strategy of deuterating existing pharmaceutical agents has gained traction as a method to improve their pharmacokinetic properties.[5][6] Deuteration involves the substitution of one or more hydrogen atoms with its heavier isotope, deuterium. This modification can alter the metabolic stability of a drug by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[5] This guide examines the mechanism of action of fluphenazine and explores the theoretical and observed effects of deuteration on its pharmacological profile.

Pharmacodynamics: Receptor Binding Profile

Fluphenazine's antipsychotic action is mediated by its high-affinity binding to dopamine D2 receptors.[7][8] It also exhibits significant affinity for D1 receptors, as well as various other receptor systems, which explains its broad range of physiological effects.[9][10]

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki) of fluphenazine for key central nervous system receptors. Data for the deuterated analog of fluphenazine is not extensively available in the public domain; however, the structural similarity suggests a comparable receptor binding profile, with potential differences arising from altered pharmacokinetics rather than direct receptor interaction.

| Receptor Subtype | Fluphenazine Ki (nM) | Reference |

| Dopamine D1 | 3.2 | [9] |

| Dopamine D2 | 0.7 | [9][11] |

| Dopamine D3 | 0.8 | [11] |

| Dopamine D4 | 2.0 | [11] |

| Serotonin 5-HT2A | 2.5 | [11] |

| Serotonin 5-HT6 | <50 | [12] |

| Adrenergic α1 | 1.9 | [11] |

| Histamine H1 | 10 | [11] |

| Muscarinic M1 | 130 | [11] |

Note: Ki values are compiled from various sources and may vary depending on experimental conditions. Lower values indicate stronger binding affinity.

Signaling Pathways

Fluphenazine's antagonism of the dopamine D2 receptor interrupts downstream signaling cascades. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Fluphenazine, by blocking the receptor, prevents this cascade.

Pharmacokinetics and Metabolism

Fluphenazine can be administered orally or as a long-acting intramuscular decanoate ester.[1] It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6.[13]

The Impact of Deuteration

The substitution of hydrogen with deuterium can increase the metabolic stability of a drug by slowing the rate of enzymatic metabolism, a principle known as the kinetic isotope effect.[5] For drugs like fluphenazine that are metabolized by CYP2D6, deuteration at the sites of metabolism can potentially lead to a longer half-life, reduced clearance, and increased overall drug exposure. However, studies on a deuterated analog of fluphenazine have suggested a lack of a significant metabolic isotope effect in humans.

Comparative Pharmacokinetic Parameters

The following table presents a summary of key pharmacokinetic parameters for fluphenazine. While comprehensive comparative data for a deuterated analog is limited, the table provides a baseline for understanding fluphenazine's disposition.

| Parameter | Fluphenazine (Oral) | Fluphenazine Decanoate (IM) | Deuterated Fluphenazine (Predicted) | Reference |

| Bioavailability | ~35% | N/A | Potentially higher due to reduced first-pass metabolism | |

| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | 8-10 hours | Similar to non-deuterated form | |

| Elimination Half-life (t1/2) | 14.7-15.3 hours | 6.8-9.6 days (single dose) | Potentially longer | [14] |

| Metabolism | Primarily CYP2D6 | Primarily CYP2D6 | Primarily CYP2D6 (slower rate) | [13] |

| Excretion | Urine and feces | Urine and feces | Urine and feces |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D2).

-

Radioligand (e.g., [3H]-Spiperone).

-

Test compound (fluphenazine or its deuterated analog).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the test compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

-

Liver microsomes (human or other species).

-

NADPH regenerating system (cofactor).

-

Test compound.

-

Incubation buffer.

-

Quenching solution (e.g., cold acetonitrile).

-

LC-MS/MS system.

Procedure:

-

The test compound is incubated with liver microsomes in the presence of an NADPH regenerating system to initiate metabolism.

-

Aliquots are taken at various time points and the reaction is stopped by adding a quenching solution.

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[15]

Conclusion

Fluphenazine is a potent antipsychotic with a well-characterized mechanism of action centered on dopamine D2 receptor antagonism. Its complex pharmacology, involving multiple receptor systems, contributes to both its therapeutic efficacy and its side-effect profile. The deuteration of fluphenazine represents a rational drug design strategy aimed at improving its metabolic properties. While the kinetic isotope effect provides a strong theoretical basis for enhanced metabolic stability, clinical data directly comparing the pharmacokinetics of fluphenazine and its deuterated analog in humans is needed to fully realize the potential of this approach. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of fluphenazine and its analogs.

References

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]

- 5. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 7. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 8. researchgate.net [researchgate.net]

- 9. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. benchchem.com [benchchem.com]

- 12. fluphenazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. mdpi.com [mdpi.com]

- 14. Single-dose pharmacokinetics of fluphenazine after fluphenazine decanoate administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary research application of Fluphenazine-d8, a deuterated analog of the potent antipsychotic medication fluphenazine. The core focus of this document is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, particularly in the realm of quantitative bioanalysis. This guide will delve into detailed experimental protocols, present critical quantitative data in a structured format, and visualize complex workflows and signaling pathways to facilitate a deeper comprehension of its application.

Primary Research Application: An Internal Standard for Quantitative Analysis

The predominant research application of this compound is its use as an internal standard (IS) in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). In quantitative bioanalysis, the goal is to accurately determine the concentration of an analyte, in this case, fluphenazine, within a complex biological matrix such as plasma or serum. The inherent variability in sample preparation and instrument response can introduce significant errors in measurement.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating these variabilities. Due to its structural identity to fluphenazine, with the exception of the increased mass from the deuterium atoms, this compound co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows for the normalization of the analyte's signal to that of the internal standard, thereby correcting for variations in extraction recovery, matrix effects, and instrument performance. The use of this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods for fluphenazine quantification.

Quantitative Data Summary

The following table summarizes key quantitative data for fluphenazine and its deuterated analog, this compound. This information is critical for the development and implementation of quantitative analytical methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |

| Fluphenazine | C₂₂H₂₆F₃N₃OS | 437.52 | 438.27 | 171.11, 143.08[1] |

| This compound | C₂₂H₁₈D₈F₃N₃OS | 445.57 | 446.3 | [Inferred] |

Note: Specific product ions for this compound are not explicitly available in the provided search results but would be determined during method development. The precursor ion is inferred based on the addition of 8 daltons from the deuterium atoms.

Experimental Protocol: Quantification of Fluphenazine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for a typical experiment involving the quantification of fluphenazine in human plasma.

1. Materials and Reagents:

-

Fluphenazine analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve fluphenazine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the fluphenazine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions of the precursor ion to the product ion for both fluphenazine and this compound.

5. Data Analysis:

-

The peak area ratio of fluphenazine to this compound is calculated for each sample.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

-

The concentration of fluphenazine in the unknown samples is determined from the calibration curve using linear regression.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Fluphenazine quantification.

Signaling Pathway of Fluphenazine

Caption: Simplified signaling pathway of Fluphenazine.

References

The Analytical Edge: A Technical Guide to Fluphenazine and Fluphenazine-d8 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the precision and accuracy of mass spectrometry are paramount. This technical guide delves into the critical differences between Fluphenazine and its deuterated analog, Fluphenazine-d8, providing an in-depth resource for researchers, scientists, and drug development professionals. By understanding the nuances of their behavior in a mass spectrometer, laboratories can develop more robust and reliable analytical methods for therapeutic drug monitoring and pharmacokinetic studies.

Core Principles: The Role of Deuterated Internal Standards

This compound serves as an ideal internal standard for the quantification of Fluphenazine in biological matrices. As a stable isotope-labeled (SIL) analog, it is chemically and physically almost identical to the analyte of interest, Fluphenazine. This near-identical nature ensures that both compounds exhibit similar behavior during sample extraction, chromatographic separation, and ionization. The key difference lies in their mass-to-charge ratio (m/z), which is easily distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any variations in sample preparation or instrument response that affect the analyte will equally affect the internal standard. This allows for accurate quantification by calculating the ratio of the analyte's response to the internal standard's response, a technique known as isotope dilution mass spectrometry.

Physicochemical and Mass Spectrometric Properties

The primary distinction between Fluphenazine and this compound is the replacement of eight hydrogen atoms with deuterium atoms in the piperazine ring. This substitution results in a predictable mass shift, which is the cornerstone of its use in mass spectrometry.

| Property | Fluphenazine | This compound |

| Molecular Formula | C₂₂H₂₆F₃N₃OS | C₂₂H₁₈D₈F₃N₃OS |

| Monoisotopic Mass | 437.1752 g/mol | 445.2254 g/mol |

| Precursor Ion (m/z) | 438.2 | 446.2 |

| Product Ions (m/z) | 143.1, 171.1 | 151.1, 171.1 |

Note: The precursor and product ions are based on positive ion mode electrospray ionization.

The fragmentation of Fluphenazine in a mass spectrometer typically involves cleavage of the piperazine ring and the bond connecting the propyl side chain to the phenothiazine core. The deuteration in this compound is strategically placed on the piperazine ring, a stable position that is unlikely to undergo back-exchange with hydrogen atoms during sample processing or analysis. This ensures the integrity of the mass difference. Consequently, fragment ions that retain the piperazine ring will exhibit an 8 Dalton mass shift compared to the corresponding fragments of Fluphenazine. For instance, the product ion at m/z 143.1 in Fluphenazine, which corresponds to the protonated piperazine ethanol fragment, shifts to m/z 151.1 in this compound. Fragments that do not contain the deuterated portion of the molecule, such as the product ion at m/z 171.1, will have the same mass-to-charge ratio for both the analyte and the internal standard.

Experimental Protocol: LC-MS/MS Method for Fluphenazine Quantification

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluphenazine in human plasma, utilizing this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex to ensure complete dissolution.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 10% B

-

3.1-4.0 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fluphenazine | 438.2 | 143.1 (Quantifier) | 25 |

| 438.2 | 171.1 (Qualifier) | 35 | |

| This compound | 446.2 | 151.1 (Quantifier) | 25 |

| 446.2 | 171.1 (Qualifier) | 35 |

Visualizing the Workflow and Mechanism of Action

To better illustrate the analytical process and the biological context of Fluphenazine, the following diagrams are provided.

Fluphenazine exerts its antipsychotic effects primarily by acting as an antagonist at the dopamine D2 receptors in the brain. The following diagram illustrates this signaling pathway.

Conclusion

The use of this compound as an internal standard is a cornerstone of robust and reliable quantitative mass spectrometric assays for Fluphenazine. Its chemical similarity and distinct mass allow for the correction of analytical variability, leading to high-quality data essential for clinical and research applications. This guide provides the foundational knowledge and a practical framework for the implementation of such methods, empowering scientists to achieve greater accuracy and precision in their analytical endeavors. The isotopic purity of the deuterated standard is a critical factor, and it is recommended to use a standard with high isotopic enrichment to minimize any potential interference from the unlabeled analyte.

Commercial Suppliers and Availability of Fluphenazine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fluphenazine-d8, a deuterated analog of the antipsychotic medication Fluphenazine. This document is intended for researchers, scientists, and professionals in drug development who require high-purity, stable isotope-labeled internal standards for quantitative bioanalytical studies. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Its mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1][2] Accurate quantification of Fluphenazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing and instrument response. This compound's physical and chemical properties are nearly identical to Fluphenazine, but its increased mass allows for clear differentiation in a mass spectrometer.

Commercial Availability of this compound

This compound is available from several commercial suppliers, primarily as a research chemical or analytical standard. It is typically supplied as the dihydrochloride salt or in a solution. The following table summarizes the offerings from various suppliers.

| Supplier | Product Name | Catalog Number | Form | Purity/Isotopic Enrichment |

| LGC Standards | This compound Dihydrochloride | TRC-F598330-10MG | Neat | >95% (HPLC) |

| VIVAN Life Sciences | Fluphenazine Dihcl D8 | VLDL-02147 | Not Specified | Not Specified |

| MedchemExpress | This compound | HY-119980S | Solid | 99.12% (HPLC), Isotopic Enrichment: 97.8% |

| Sigma-Aldrich (Cerilliant®) | This compound dihydrochloride solution | F-083-1ML | 100 µg/mL in methanol | Certified Reference Material |

| Pharmaffiliates | This compound Dihydrochloride | PA STI 088141 | Not Specified | Not Specified |

Experimental Protocol: Quantification of Fluphenazine in Human Plasma using this compound by LC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of Fluphenazine in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample preparation followed by analysis with a UPLC-MS/MS system.

Materials and Reagents

-

Fluphenazine reference standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Deionized water, 18 MΩ·cm or higher

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluphenazine and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Fluphenazine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

-

To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

For calibration standards, add the appropriate volume of the Fluphenazine working standard solutions. For blank samples, add 10 µL of the 50:50 acetonitrile/water mixture.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A UPLC system, such as a Waters Acquity UPLC.

-

Column: A reversed-phase column suitable for the analysis of basic compounds, for example, a Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-1.5 min: Linear gradient to 5% A

-

1.5-2.0 min: Hold at 5% A

-

2.0-2.1 min: Return to 95% A

-

2.1-3.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Waters TQD.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fluphenazine: 438.3 > 143.1 (Quantifier), 438.3 > 171.1 (Qualifier)

-

This compound: 446.3 > 143.1 (or other appropriate fragment)

-

-

Source Temperature: 150°C.

-

Desolvation Temperature: 450°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of Fluphenazine and this compound.

-

Calculate the peak area ratio of Fluphenazine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Fluphenazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Fluphenazine's primary therapeutic effect is mediated through its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway of the D2 receptor, which Fluphenazine inhibits.

Caption: Dopamine D2 Receptor Signaling Pathway and its inhibition by Fluphenazine.

Experimental Workflow for Fluphenazine Quantification

The following diagram outlines the key steps in the experimental workflow for the quantification of Fluphenazine in plasma samples using this compound as an internal standard.

Caption: Experimental workflow for the quantification of Fluphenazine in plasma.

Conclusion

This compound is readily available from several commercial suppliers as a high-purity stable isotope-labeled internal standard. Its use in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for demanding research and drug development applications. The detailed experimental protocol and workflows provided in this guide offer a solid foundation for scientists to develop and validate robust quantitative assays for Fluphenazine in biological matrices. As with any analytical method, it is crucial to perform thorough validation to ensure its performance meets the specific requirements of the intended application.

References

Navigating the Stability Landscape of Fluphenazine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fluphenazine-d8. Ensuring the integrity of deuterated standards is paramount for accurate analytical and clinical outcomes. This document synthesizes available data on storage, stability under various stress conditions, and outlines detailed experimental protocols for stability-indicating studies.

Core Stability and Storage Recommendations

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following tables summarize the recommended storage conditions and shelf-life information based on available technical data.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Additional Recommendations |

| Solid (Powder) | -20°C[1][2][3] | Protect from light. Store in a tightly sealed container to prevent moisture ingress. |

| In Solvent | -80°C (for 6 months) or -20°C (for 1 month)[2] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use amber vials or protect from light. |

Table 2: Shelf-Life of this compound

| Form | Storage Condition | Shelf-Life |

| Solid (Powder) | -20°C | 3 years[2] |

| In Solvent | -80°C | 6 months[2] |

| In Solvent | -20°C | 1 month[2] |

Understanding Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, studies on Fluphenazine and its analogues reveal susceptibility to oxidative, photolytic, and hydrolytic degradation. The phenothiazine nucleus is particularly prone to oxidation, which can be initiated by light, heat, and the presence of oxidizing agents.[4][5] Deuteration at metabolically labile positions is known to enhance metabolic stability by slowing down enzymatic cleavage of the carbon-deuterium bond (Kinetic Isotope Effect), which may translate to altered degradation profiles compared to the non-deuterated parent drug.

Experimental Protocols for Stability Assessment

A robust stability-indicating method is essential to accurately determine the stability of this compound. The following protocols are based on established methods for Fluphenazine and general guidelines for deuterated compounds.

Stability-Indicating HPLC-MS/MS Method Development

A high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method is recommended for its high selectivity and sensitivity, allowing for the separation and quantification of the parent compound from its degradation products.

-

Chromatographic Conditions (based on Fluphenazine HCl):

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its potential degradation products.

-

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally recommended to avoid unrealistic degradation pathways.

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol).

-

Add 0.1 M hydrochloric acid (HCl).

-

Heat the solution (e.g., at 60-80°C) for a specified period.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add 0.1 M sodium hydroxide (NaOH).

-

Heat the solution for a defined time.

-

Neutralize the solution prior to injection.

-

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat (e.g., in a calibrated oven) for a specified period.

-

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate a recommended workflow for handling and storage, and the primary signaling pathway of Fluphenazine.

Figure 1: Recommended workflow for handling and storage of this compound.

Figure 2: Simplified signaling pathway of Fluphenazine's antagonism of the D2 receptor.

By adhering to these guidelines, researchers can ensure the reliability of their experimental results and contribute to the successful development of new therapeutic agents.

References

- 1. This compound Dihydrochloride | LGC Standards [lgcstandards.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound Dihydrochloride | LGC Standards [lgcstandards.com]

- 4. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetic Profiling of Fluphenazine Using Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope Labeling in Pharmacokinetics

In drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. Pharmacokinetic (PK) studies are designed to characterize these processes. The use of stable isotope-labeled (SIL) compounds, such as deuterated analogs, has become a cornerstone of modern pharmacokinetic research. Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks, making them ideal for use in both preclinical and clinical studies.

Deuteration involves the replacement of one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium. This subtle change in mass allows the deuterated compound to be distinguished from the unlabeled parent drug by mass spectrometry, without significantly altering its physicochemical and pharmacological properties. This characteristic is invaluable for several advanced pharmacokinetic study designs, including "pulse dose" studies at steady state and for determining absolute bioavailability.

Experimental Protocols for Preclinical Pharmacokinetic Studies with Deuterated Fluphenazine

The following sections detail a representative experimental protocol for a preclinical pharmacokinetic study using a deuterated fluphenazine analog, based on methodologies described for pharmacokinetic investigations in animal models.

2.1. Animal Model

-

Species: Beagle dogs are a commonly used non-rodent species in preclinical toxicology and pharmacokinetic studies due to their physiological similarities to humans.

-

Health Status: Healthy, male and female dogs, with body weights within a specified range, are typically used. Animals are acclimated to the laboratory environment before the study.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and light-dark cycles, and have access to standard laboratory chow and water ad libitum, except when fasting is required for the study.

2.2. Dosing and Administration

A "pulse dose" study design can be employed to investigate the pharmacokinetics of fluphenazine at a steady state without interrupting the chronic dosing regimen.

-

Steady State Achievement: Animals are dosed orally with unlabeled fluphenazine at regular intervals (e.g., every 12 hours) for a duration sufficient to achieve steady-state plasma concentrations (typically 5-7 half-lives).

-

Pulse Dose Administration: Once at steady state, a single oral dose of unlabeled fluphenazine is replaced with an equimolar dose of the deuterated analog (e.g., Fluphenazine-d4).

-

Resumption of Dosing: Following the pulse dose, the regular dosing regimen with unlabeled fluphenazine is resumed.

2.3. Sample Collection

-

Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points before and after the administration of the deuterated pulse dose. A typical sampling schedule might include pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

2.4. Bioanalytical Method

-

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of the unlabeled drug and its deuterated analog in plasma samples.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system to separate the analytes from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its deuterated analog based on their unique mass-to-charge (m/z) transitions.

Data Presentation: Pharmacokinetic Parameters

The use of a deuterated pulse dose at steady state allows for the determination of key pharmacokinetic parameters of fluphenazine. The data below is illustrative of what can be obtained from such a study.

| Pharmacokinetic Parameter | Method of Determination | Illustrative Value |

| Apparent Oral Clearance (CL/F) | Single oral dose of fluphenazine | 1.5 L/hr/kg |

| Pulse dose of Fluphenazine-d4 at steady state | 1.6 L/hr/kg | |

| Over a dosing interval at steady state | 1.4 L/hr/kg | |

| Average Steady-State Plasma Concentration (Css,avg) | Predicted from single-dose pharmacokinetics | 12.3 ng/mL |

| Predicted from the pulse dose of Fluphenazine-d4 | 12.8 ng/mL | |

| Observed during the steady-state dosing interval | 12.5 ng/mL |

Note: The values presented in this table are for illustrative purposes and are based on the principle that comparable estimates of pharmacokinetic parameters can be obtained through different methodologies within the same study.[1]

Mandatory Visualizations

Caption: Experimental workflow for a preclinical pulse dose pharmacokinetic study.

Caption: Simplified metabolic pathways of fluphenazine.

Conclusion

While a dedicated pharmacokinetic profile of this compound in preclinical models is not extensively documented, its utility as a stable isotope-labeled internal standard and tracer in pharmacokinetic studies of fluphenazine is well-established. The use of deuterated analogs allows for more sophisticated study designs, such as the pulse dose method at steady state, which can provide valuable insights into the disposition of a drug under clinically relevant conditions. The methodologies and principles outlined in this guide provide a framework for researchers and drug development professionals to design and interpret preclinical pharmacokinetic studies employing deuterated compounds, ultimately contributing to a more comprehensive understanding of a drug's behavior in vivo.

References

The Use of Fluphenazine-d8 in Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Fluphenazine-d8 in preclinical schizophrenia research models. Fluphenazine, a potent typical antipsychotic of the phenothiazine class, is a cornerstone in the management of psychosis, primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway.[1] The deuterated analog, this compound, in which eight hydrogen atoms have been replaced by deuterium, serves as a critical tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies due to its utility as an internal standard in mass spectrometry-based analytical methods. This guide details its principal applications, experimental protocols, and the underlying molecular mechanisms.

Core Application: Internal Standard in Pharmacokinetic Analysis

The primary and most documented use of this compound in a research context is as an internal standard for the quantification of fluphenazine in biological matrices such as plasma, serum, and brain tissue.[2] The key advantage of a deuterated standard is that it is chemically identical to the analyte but has a different mass, allowing for precise quantification through methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This co-eluting property helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[3]

Experimental Protocol: Pharmacokinetic Analysis of Fluphenazine in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to determine the concentration of fluphenazine in plasma and brain tissue, utilizing this compound as an internal standard.

1. Animal Model and Dosing:

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Dosing: A single oral dose of fluphenazine dihydrochloride (e.g., 5, 10, or 20 mg/kg) is administered.

2. Sample Collection:

-

Blood samples are collected at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) via tail vein or cardiac puncture.

-

Plasma is separated by centrifugation.

-

At the final time point, animals are euthanized, and brain tissue is harvested and dissected into specific regions if required.

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma or brain homogenate, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent-to-daughter ion transitions for both fluphenazine and this compound.

Application in Pharmacodynamic (Behavioral) Studies

While the literature does not describe behavioral studies conducted directly with this compound as the therapeutic agent, its pharmacological activity is expected to be identical to that of fluphenazine. Therefore, this compound can be used in behavioral models of schizophrenia to enable simultaneous and highly accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling. The amphetamine-induced hyperlocomotion model is a widely used preclinical screen for antipsychotic efficacy.[4][5]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

This protocol assesses the ability of fluphenazine (or this compound for PK/PD studies) to reverse the hyperlocomotor effects of amphetamine, a model for the positive symptoms of schizophrenia.

1. Animal Model and Habituation:

-

Species: Male Wistar rats.

-

Habituation: Animals are habituated to the locomotor activity chambers for at least 30 minutes for 2-3 days prior to the test day.

2. Experimental Procedure:

-

On the test day, animals are placed in the activity chambers for a 30-minute habituation period.

-

Animals are then administered either vehicle or fluphenazine (e.g., 0.01-0.10 mg/kg, s.c.).[6]

-

After a 30-minute pretreatment period, animals are challenged with d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).[4][6]

-

Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for the next 60-90 minutes.[5][7]

3. Data Analysis:

-

Locomotor activity data is typically binned into 5 or 10-minute intervals.

-

The total distance traveled during the post-amphetamine period is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by fluphenazine indicates antipsychotic-like activity.

Quantitative Data: Receptor Binding Affinity of Fluphenazine

The therapeutic and side-effect profile of fluphenazine is determined by its binding affinity to various central nervous system (CNS) receptors. The following table summarizes the inhibition constant (Ki) values for fluphenazine at several key receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ki (nM) | Species | Reference |

| Dopamine D1 | 3.2 | Mouse | [8] |

| Dopamine D2 | 0.7 | Mouse | [8] |

| 5-HT6 | <50 | Human | [9] |

| 5-HT7 | - | Human | [9] |

Note: The binding affinity of this compound is expected to be identical to that of fluphenazine as isotopic substitution does not typically alter receptor binding.

Visualizations: Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Fluphenazine's primary mechanism of action is the blockade of the dopamine D2 receptor, which is a Gαi-coupled G-protein coupled receptor (GPCR).[10] Its antagonism prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.[10][11]

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the typical workflow for a pharmacokinetic study in a rodent model using a deuterated internal standard like this compound.

Experimental Workflow for Behavioral Studies (PK/PD)

This diagram outlines the workflow for a behavioral study, such as the amphetamine-induced hyperlocomotion model, where this compound could be used to enable concurrent pharmacokinetic analysis.

References

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 5. b-neuro.com [b-neuro.com]

- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]

- 8. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fluphenazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Fluphenazine in Plasma using Fluphenazine-d8 as an Internal Standard

This document provides a detailed protocol for the quantitative analysis of fluphenazine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fluphenazine-d8 as an internal standard. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay.

Introduction

Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1] Therapeutic drug monitoring of fluphenazine is crucial for optimizing treatment regimens and minimizing adverse effects due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects during LC-MS/MS analysis.[4][5] This protocol outlines a validated method for the determination of fluphenazine in plasma, adaptable for clinical and research applications.

Experimental Workflow

The overall experimental workflow for the analysis of fluphenazine in plasma samples is depicted in the following diagram.

Materials and Reagents

-

Fluphenazine dihydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Drug-free Human Plasma

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of fluphenazine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the fluphenazine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).[6]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 12,000 rpm for 5 minutes.[7]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Condition |

| Instrument | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm |

| Column Temperature | 25°C[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL[6] |

| Gradient | A linear gradient can be optimized for baseline separation. |

Mass Spectrometry

| Parameter | Recommended Condition |

| Instrument | Waters TQD or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[5][6] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |

Table 1: MRM Transitions for Fluphenazine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |

| Fluphenazine | 438.27 | 171.11 (Quantifier) | 0.1 |

| 438.27 | 143.08 (Qualifier) | 0.1 | |

| This compound (IS) | 446.3 | To be optimized | 0.1 |

Note: The specific product ion for this compound should be determined by direct infusion and optimization on the mass spectrometer. A common approach is to monitor a fragment ion that retains the deuterium labels.

Method Validation and Performance Characteristics

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and their typical acceptance criteria are summarized below.

Table 2: Summary of Method Performance Characteristics

| Parameter | Typical Performance | Reference |

| Linearity Range | 0.2 - 12.0 ng/mL | [6] |

| Correlation Coefficient (r²) | > 0.99 | |

| Intra-assay Precision (CV%) | < 15% | [6] |

| Inter-assay Precision (CV%) | < 15% | [6] |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | [7] |

| Limit of Quantitation (LOQ) | 0.2 ng/mL | [6] |

| Recovery | Consistent and reproducible |

Data Analysis and Reporting

-

Integrate the chromatographic peaks for fluphenazine and this compound using the instrument's data analysis software (e.g., Waters Quanlynx).[6]

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of fluphenazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Report the final concentrations, ensuring they fall within the validated linear range of the assay.

Conclusion

This application note provides a comprehensive protocol for the quantification of fluphenazine in plasma using this compound as an internal standard by LC-MS/MS. The described method, incorporating protein precipitation for sample cleanup, offers a rapid, sensitive, and specific assay suitable for therapeutic drug monitoring and pharmacokinetic studies. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data.

References

- 1. jmedchem.com [jmedchem.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: UPLC-MS/MS Assay for Simultaneous Detection of Antipsychotics with Fluphenazine-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of a panel of antipsychotic drugs in human plasma or serum. The use of Fluphenazine-d8 as a single internal standard (IS) simplifies the workflow and ensures accurate and precise measurement, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The protocol outlines two common sample preparation techniques: protein precipitation and liquid-liquid extraction, providing flexibility based on laboratory resources and desired sample cleanup.

Introduction

Antipsychotic medications are a cornerstone in the management of various psychiatric disorders. Due to their narrow therapeutic indices and significant inter-individual variability in metabolism, therapeutic drug monitoring is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. UPLC-MS/MS has become the gold standard for the bioanalysis of these compounds due to its high sensitivity, selectivity, and speed. This method allows for the simultaneous measurement of multiple antipsychotics, which is beneficial as polypharmacy is common in psychiatric treatment. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Analytes: Reference standards of antipsychotic drugs (e.g., Olanzapine, Quetiapine, Aripiprazole, Risperidone, Haloperidol, Clozapine, etc.)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Ammonium acetate (all LC-MS grade)

-

Reagents for LLE: Methyl tert-butyl ether (MTBE) or other suitable organic solvent

-

Biological Matrix: Human plasma or serum (drug-free for calibration and quality control standards)

Sample Preparation

Two primary methods for sample preparation are presented below. The choice of method may depend on the specific analytes of interest and the level of sample cleanup required.

Protocol 2.1: Protein Precipitation (PPT) [1][2][3][4]

This method is rapid and straightforward, suitable for high-throughput analysis.

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 25 µL of this compound working solution (concentration to be optimized based on analyte levels).

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and inject into the UPLC-MS/MS system.

Protocol 2.2: Liquid-Liquid Extraction (LLE) [5]

This method provides a cleaner extract, reducing matrix effects.

-

To 200 µL of plasma/serum sample in a glass tube, add 25 µL of this compound working solution.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

-

Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough mixing.

-